5-Ethenyl-2-phenyl-1,3-dioxane
Description
5-Ethenyl-2-phenyl-1,3-dioxane is a six-membered 1,3-dioxane ring derivative featuring an ethenyl (vinyl) group at position 5 and a phenyl substituent at position 2. The 1,3-dioxane scaffold is characterized by two oxygen atoms at positions 1 and 3, creating a cyclic acetal or ketal structure. The ethenyl group introduces unsaturation, enhancing reactivity for polymerization or addition reactions, while the phenyl group contributes to aromatic stability and hydrophobicity. Conformational studies of analogous 1,3-dioxanes (e.g., 5-methyl derivatives) indicate that substituents at position 5 preferentially adopt equatorial orientations to minimize steric strain, though their impact on conformational equilibria is smaller compared to substituents at position 2 .
Properties
CAS No. |
128561-99-9 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-ethenyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C12H14O2/c1-2-10-8-13-12(14-9-10)11-6-4-3-5-7-11/h2-7,10,12H,1,8-9H2 |
InChI Key |
UIXWASZEUIZYAW-UHFFFAOYSA-N |
SMILES |
C=CC1COC(OC1)C2=CC=CC=C2 |
Canonical SMILES |
C=CC1COC(OC1)C2=CC=CC=C2 |
Synonyms |
1,3-Dioxane,5-ethenyl-2-phenyl-,cis-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 5-Ethenyl-2-phenyl-1,3-dioxane with structurally related 1,3-dioxane derivatives:
Conformational and Steric Effects
- Substituent Position Impact : Substituents at position 5 (e.g., ethenyl, oxo, hydroxymethyl) exhibit smaller conformational free energy differences (ΔG°) compared to position 2. For example, ΔG° for a methyl group at position 2 is 3.98 kcal/mol versus 0.83 kcal/mol at position 5 . This suggests that the ethenyl group in this compound exerts a modest influence on ring conformation, favoring equatorial placement.
- Steric and Electronic Effects : The planar ethenyl group may introduce unique steric interactions compared to bulkier substituents (e.g., triphenylmethyl in 2-ethyl-5-triphenylmethyl-1,3-dioxane ). Its unsaturated nature also increases electrophilicity, enabling Diels-Alder or radical reactions.
Research Findings and Trends
Synthetic Challenges : Alkali-labile 1,3-dioxanes (e.g., 5-oxo derivatives) require pH control during synthesis to prevent decomposition .
Biological Activity : Hydroxyl- or acyl-substituted 1,3-dioxanes (e.g., 5-acetyl derivatives) show promise in medicinal chemistry, with studies highlighting antimicrobial and anti-inflammatory properties .
Industrial Relevance: Lipophilic derivatives (e.g., 5-ethyl-4-propyl analogs) are explored as surfactants or plasticizers due to their non-polar character .
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